2-[2-(Tert-butoxy)ethyl]piperidine
Description
2-[2-(Tert-butoxy)ethyl]piperidine is a piperidine derivative featuring a 2-(tert-butoxy)ethyl substituent. Piperidine, a six-membered heterocyclic amine, is a common structural motif in pharmaceuticals and agrochemicals. The tert-butoxy group in this compound introduces steric bulk and hydrophobicity, which can influence solubility, stability, and reactivity.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperidine |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
GDWMRIRVMDEQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(Tert-butoxy)ethyl]piperidine typically involves the reaction of piperidine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the tert-butyl bromoacetate, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(Tert-butoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[2-(Tert-butoxy)ethyl]piperidine has shown significant potential in various areas of scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chiral 1-[(tert-butoxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid
- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent.
- Molecular Formula : C₂₃H₂₆N₂O₅ (MW: 410.47) .
- The carboxylic acid moiety introduces polarity, contrasting with the hydrophobic tert-butoxyethyl group.
- Applications : Likely used in peptide synthesis or chiral intermediates, leveraging Boc protection .
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine
- Structure : Features an imidazole ring attached via an ethyl linker.
- Key Differences :
- Applications: Potential use in coordination chemistry or as a ligand in organometallic reactions .
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride
- Structure : Contains a cyclohexylethoxy substituent and is a hydrochloride salt.
- Molecular Formula: C₁₅H₃₀ClNO (MW: 275.86) .
- Physicochemical Properties :
- Storage: Room temperature.
- Sensitivity: Irritant.
- The hydrochloride salt form enhances water solubility compared to the free base form of the target compound .
Data Table: Comparative Analysis
Research Findings and Implications
Steric Effects : The tert-butoxy group in 2-[2-(Tert-butoxy)ethyl]piperidine may hinder nucleophilic attacks or enzymatic degradation, making it suitable for prodrug designs .
Solubility : Compared to the imidazole derivative or hydrochloride salt , the target compound’s hydrophobicity could favor blood-brain barrier penetration in CNS drug candidates.
Synthetic Utility : Structural analogs with Boc or cyclohexylethoxy groups are employed in drug synthesis, suggesting the target compound’s relevance as a building block for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
